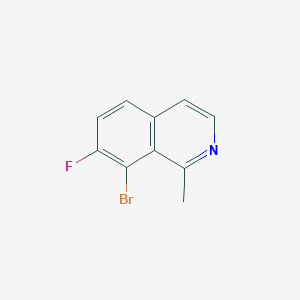

8-Bromo-7-fluoro-1-methylisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

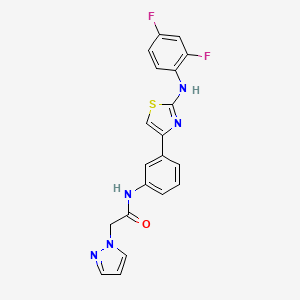

“8-Bromo-7-fluoro-1-methylisoquinoline” is a novel heterocyclic molecule that has gained significant attention in the scientific community due to its wide applications in areas such as medicine, agriculture, and material science. It has a molecular weight of 240.07 .

Molecular Structure Analysis

The molecular structure of “8-Bromo-7-fluoro-1-methylisoquinoline” is represented by the InChI Code:1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3 . Physical And Chemical Properties Analysis

“8-Bromo-7-fluoro-1-methylisoquinoline” is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Molecular Characterization and Cytotoxic Studies

8-Bromo-7-fluoro-1-methylisoquinoline derivatives show promise in the field of medicinal chemistry, particularly in cancer research. Studies on 8-hydroxyquinoline derivatives, closely related to 8-Bromo-7-fluoro-1-methylisoquinoline, reveal their potential in forming complexes with metals like Co(III), Ni(II), and Cu(II). These complexes have been characterized and shown to enhance antiproliferative activity against cancer cell lines like MCF-7, a breast cancer cell line. The increase in cytotoxicity suggests potential applications in developing novel anticancer therapies (Kotian et al., 2021).

Photolabile Protecting Group in Biological Studies

The derivative 8-bromo-7-hydroxyquinoline, similar to 8-Bromo-7-fluoro-1-methylisoquinoline, has been utilized as a photolabile protecting group for carboxylic acids. This compound showcases enhanced quantum efficiency compared to other protecting groups and is sensitive to multiphoton-induced photolysis, making it suitable for in vivo studies. Its characteristics like increased solubility and low fluorescence make it a valuable tool in biological research, where it can be used to control the release of biological messengers (Fedoryak & Dore, 2002).

Synthesis Optimization for Drug Discovery

In the realm of drug discovery, the synthesis of key intermediates plays a crucial role. A study focused on the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, an intermediate structurally similar to 8-Bromo-7-fluoro-1-methylisoquinoline, showcases the optimization of the synthesis process. This optimization was achieved through the introduction of a telescoping process, reducing the number of isolation processes and enhancing the overall yield. Such improvements are vital in accelerating the drug discovery process, highlighting the compound's relevance in pharmaceutical manufacturing (Nishimura & Saitoh, 2016).

Exploration in Photophysics and Photochemistry

8-Bromo-7-fluoro-1-methylisoquinoline and its derivatives are also of interest in photophysical and photochemical studies. For instance, the resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate provides insights into the different forms of the compound in aqueous solutions. Understanding the ground-state species and their behavior under various conditions is essential for applications in photochemistry and the design of photoresponsive materials (An et al., 2009).

Safety And Hazards

The safety information for “8-Bromo-7-fluoro-1-methylisoquinoline” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

8-bromo-7-fluoro-1-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCYTAHXMRLFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-fluoro-1-methylisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559395.png)

![1-[(N-benzylanilino)methyl]indole-2,3-dione](/img/structure/B2559401.png)

![2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2559402.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2559403.png)

![N-(2,5-Dimethyl-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B2559404.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)

![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)

![5-chloro-N-[(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2559412.png)

![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)